molecular formula C9H9Cl2NO2S B12076339 N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide

N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide

Cat. No.: B12076339
M. Wt: 266.14 g/mol
InChI Key: JKWOSHPEGQQQCV-UHFFFAOYSA-N
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Description

N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda⁶-sulfanylidene]-2-chloroacetamide is a chloroacetamide derivative featuring a unique sulfoximine substituent on the nitrogen atom. The sulfoximine group (λ⁶-sulfanylidene) consists of a sulfur atom bonded to a 4-chlorophenyl group, a methyl group, and an oxygen atom, adopting a hexavalent configuration. This structural motif distinguishes it from conventional acetamides and imparts distinct electronic and steric properties. The compound’s backbone includes a 2-chloroacetamide moiety, which is commonly associated with herbicidal activity .

Properties

Molecular Formula

C9H9Cl2NO2S

Molecular Weight

266.14 g/mol

IUPAC Name

2-chloro-N-[(4-chlorophenyl)-methyl-oxo-λ6-sulfanylidene]acetamide

InChI

InChI=1S/C9H9Cl2NO2S/c1-15(14,12-9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3

InChI Key

JKWOSHPEGQQQCV-UHFFFAOYSA-N

Canonical SMILES

CS(=NC(=O)CCl)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Chloroaniline+Chloroacetyl chloride2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide\text{4-Chloroaniline} + \text{Chloroacetyl chloride} \rightarrow \text{2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide} 4-Chloroaniline+Chloroacetyl chloride→2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxido-lambda6-sulfanylidene group to a sulfide.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide has demonstrated notable biological activity, particularly as an insecticide . Its mechanism of action involves interference with the nervous system of pests, leading to paralysis and death. Research indicates that compounds with similar structures often exhibit antimicrobial properties, making them suitable candidates for agricultural applications.

Case Study: Insecticidal Properties

In laboratory studies, this compound has been shown to effectively target various insect species. The compound's efficacy can be attributed to its ability to disrupt neurotransmitter function in insects, similar to other known insecticides. This disruption results in rapid immobilization and mortality of the target pests .

Agricultural Applications

The primary application of this compound is in pest control within agricultural settings. Its effectiveness against a range of agricultural pests positions it as a valuable tool for enhancing crop protection strategies.

Potential Medicinal Applications

Beyond agricultural uses, there is growing interest in the medicinal applications of this compound. Preliminary studies suggest that its structural characteristics may allow it to interact with various biological targets, including enzymes involved in metabolic pathways. This interaction could pave the way for developing new therapeutic agents, particularly in combating microbial infections .

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Groups

Target Compound
  • Core : 2-chloroacetamide (ClCH₂CONH–).
  • N-Substituent : Sulfoximine group [(4-ClC₆H₄)(CH₃)S(O)=N–].
  • Key Features : High oxidation state sulfur (λ⁶), chloro substitution on both the acetamide and phenyl groups.
Analogous Compounds

Monsanto’s Herbicidal Chloroacetamides ()

  • Core : 2-chloroacetamide.
  • N-Substituent : Alkyl/aryl groups (e.g., 2-methoxyethyl, propenyl).
  • Key Differences : Lack of sulfur-containing groups; simpler substituents.
  • Activity : Proven herbicidal efficacy due to chloroacetamide backbone .

2-(4-Chlorophenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide () Core: Acetamide. N-Substituent: 1,1-dioxo-thiolan (sulfonyl group). Key Differences: Sulfonyl (SO₂) vs. sulfoximine (S(O)=N–); chloro substitution on phenoxy vs. phenyl.

N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide () Core: Acetamide. N-Substituent: 4-chlorobenzyl and phthalazinone.

2-(3,4-Dichlorophenyl)-N-(dihydro-pyrazol-4-yl)acetamide () Core: Acetamide. N-Substituent: Dihydro-pyrazolyl. Key Differences: Dichlorophenyl vs. monochlorophenyl; nitrogen heterocycle instead of sulfur.

Physicochemical Properties

Property Target Compound Monsanto’s Analog () 2-(4-Chlorophenoxy)-N-... () N-(4-Chlorobenzyl)-... ()
Molecular Weight ~281 g/mol ~250–300 g/mol ~300–350 g/mol 403.90 g/mol
H-Bond Donors 1 0 1 1
H-Bond Acceptors 3 2 3 3
Chlorine Atoms 2 1–2 1 1
Sulfur Oxidation λ⁶ (S=O, S=N) None Sulfonyl (S⁺⁶) None

Notes:

  • The target’s λ⁶-sulfur likely enhances polarity and hydrogen-bonding capacity compared to non-sulfur analogs.
  • Higher molecular weight (vs. Monsanto’s compounds) may reduce volatility, improving environmental stability .

Challenges and Innovations

  • Synthetic Complexity : Sulfoximine introduction requires multi-step reactions, unlike simpler N-alkylation in Monsanto’s compounds .
  • Stability : λ⁶-sulfur compounds may exhibit hydrolytic sensitivity compared to sulfonyl derivatives .

Biological Activity

N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H9Cl2NO2S
  • Molecular Weight : 266.14 g/mol
  • CAS Number : [Specific CAS number not provided in the search results]
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl derivatives with thioamide precursors. The synthetic pathway can be summarized as follows:

  • Formation of Thioamide : A thioamide is synthesized from the corresponding amine and carbon disulfide.
  • Chlorination : The introduction of chlorine atoms at specific positions on the aromatic ring enhances biological activity.
  • Acetamide Formation : The final step involves acylation to form the acetamide derivative.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound, providing insights into its potential applications:

  • Anticancer Properties : Research has shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of chlorophenyl compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Studies : In vitro assays have indicated that related compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionDisruption of metabolic pathways

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